![molecular formula C26H38N2O B2973020 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline CAS No. 337486-84-7](/img/structure/B2973020.png)
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline, commonly known as DMXB-A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been shown to have positive effects on cognitive function and memory.
Wirkmechanismus
DMXB-A acts as a partial agonist of nicotinic acetylcholine receptors, specifically the α7 subtype. This receptor is involved in various cognitive processes, including learning and memory. DMXB-A has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, DMXB-A has been shown to increase neurotrophic factor levels, which play a key role in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the nicotinic acetylcholine receptor system. It is also relatively stable and easy to handle, making it suitable for use in in vitro and in vivo experiments.
However, there are also some limitations to using DMXB-A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, it has been shown to have some off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on DMXB-A. One area of interest is its potential use in the treatment of Alzheimer's disease. DMXB-A has been shown to improve memory in animal models of the disease and may have neuroprotective effects. Further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of more selective nicotinic acetylcholine receptor agonists. DMXB-A has some off-target effects, which may limit its usefulness in some experiments. Developing more selective compounds could help to overcome this limitation.
Finally, there is interest in exploring the potential of DMXB-A in other areas of neuroscience research, such as the treatment of schizophrenia and other cognitive disorders. Further research is needed to determine its potential in these areas.
Conclusion:
DMXB-A is a synthetic compound with potential therapeutic applications in the treatment of cognitive disorders. Its mechanism of action as a partial agonist of nicotinic acetylcholine receptors has been well-characterized, and it has been shown to have positive effects on memory and cognitive function. While there are some limitations to its use in lab experiments, it remains a useful tool for studying the nicotinic acetylcholine receptor system. Future research will continue to explore its potential as a therapeutic agent and in other areas of neuroscience research.
Synthesemethoden
The synthesis of DMXB-A involves several steps, including the reaction of 4-bromomethyl-N,N-dimethylaniline with 3-(2,2-dimethyloxan-4-yl)-4-phenylbutylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and attention in animal models and has also demonstrated anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4/h5-13,23-24,27H,14-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPSUYHNUDVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.